Home > Products > Screening Compounds P3042 > 6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one
6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one -

6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one

Catalog Number: EVT-4643395
CAS Number:
Molecular Formula: C18H24N4O4
Molecular Weight: 360.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-{3-[4-(4-Chlorophenyl)-1-piperazinyl]propyl}-4(3H)-quinazolinone (FR255595)

  • Compound Description: FR255595 is a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, identified through structure-based drug design and high-throughput screening. It exhibits neuroprotective effects against ROS-induced cell injury in vitro and in an MPTP-induced Parkinson's disease mouse model. []
  • Relevance: FR255595 shares a core quinazolinone structure with 6,7-dimethoxy-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-4(3H)-quinazolinone. Both compounds possess a piperazine ring attached to the quinazolinone core via a propyl linker, although the substituents on the piperazine ring differ. []

6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-4-([4-(2-methoxyphenyl)-1-piperazinyl]methyl)isoquinoline (Ro 22-4839)

  • Compound Description: Ro 22-4839 is a calmodulin antagonist exhibiting potent vasodilating and vasospasmolytic actions, particularly in cerebral vessels. It has shown efficacy in reversing vasoconstriction induced by hypocapnia in feline pial vessels. []
  • Relevance: While possessing a distinct isoquinoline core, Ro 22-4839 shares the 6,7-dimethoxy substitution pattern with 6,7-dimethoxy-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-4(3H)-quinazolinone. Additionally, both compounds feature a piperazine ring, although the linker and substituents on the piperazine differ between the two. []

1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398)

  • Compound Description: CM398 is a highly selective sigma-2 receptor ligand with potential for treating neuropathic pain. It demonstrates excellent selectivity over sigma-1 receptors and other neurotransmitter receptor sites. CM398 exhibits rapid absorption, good oral bioavailability, and promising anti-inflammatory analgesic effects in a rodent model of inflammatory pain. []
  • Relevance: Although structurally distinct, CM398, similar to 6,7-dimethoxy-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-4(3H)-quinazolinone, contains the 6,7-dimethoxy-3,4-dihydroisoquinoline moiety. This structural feature suggests potential shared pharmacological properties or similar synthetic routes. []
  • Compound Description: This compound is a 3-benzyl-substituted-4(3H)-quinazolinone derivative exhibiting broad-spectrum antitumor activity in vitro. It demonstrates a mean GI50 of 10.47 µM, which is more potent than the positive control 5-FU (mean GI50 of 22.60 µM). []
  • Relevance: This compound and 6,7-dimethoxy-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-4(3H)-quinazolinone belong to the same chemical class: 3-substituted-4(3H)-quinazolinones. They share a core quinazolinone structure with a substituent at the 3-position, highlighting the potential of this scaffold for various therapeutic applications. []
  • Compound Description: This compound is another 3-benzyl-substituted-4(3H)-quinazolinone derivative with broad-spectrum antitumor activity. Its mean GI50 is 7.24 µM, making it even more potent than the previously mentioned analog and significantly more active than the positive control 5-FU. []
  • Relevance: This compound, sharing the same chemical class as 6,7-dimethoxy-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-4(3H)-quinazolinone (3-substituted-4(3H)-quinazolinones), possesses the same core quinazolinone structure with the 6,7-dimethoxy substitution pattern. This structural similarity suggests that the 6,7-dimethoxy motif might contribute to the potent antitumor activity observed. []
  • Compound Description: Belonging to the 3-benzyl-substituted-4(3H)-quinazolinone class, this compound also demonstrates broad-spectrum antitumor activity with a mean GI50 of 14.12 µM. While less potent than its close analogs, it still surpasses the activity of the positive control 5-FU. []
  • Relevance: Similar to 6,7-dimethoxy-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-4(3H)-quinazolinone, this compound belongs to the 3-substituted-4(3H)-quinazolinone class, emphasizing the structural diversity and potential of this scaffold in drug discovery. []

6,7-dimethoxy-3-[(5-chloro-1,3,3-trimethylindolin-2-ylidene)methyl]isobenzofuran-1(3H)-one

  • Compound Description: This compound is formed through the coupling reaction of 5-chloro-1,3,3-methylenindoline with 6-formyl-2,3-dimethoxy benzoic acid. It crystallizes in the P21/n space group and exhibits short intermolecular interactions and π-π stacking in its crystal structure. []
  • Relevance: This compound, while lacking the quinazolinone core, shares the 6,7-dimethoxy substitution pattern with 6,7-dimethoxy-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-4(3H)-quinazolinone, suggesting a possible common synthetic intermediate or shared chemical properties. []

(R)-6,7-dimethoxy-3-(3-(2-methyl-5-(6-methylhept-5-en-2-yl)phenoxy)propyl)quinazolin-4(3H)-one

  • Compound Description: This novel xanthorrhizol derivative was synthesized and evaluated for its caspase-7 inhibitory activity. The compound exhibited moderate activity compared to other xanthorrhizol derivatives. []
  • Relevance: This compound shares the 6,7-dimethoxyquinazolin-4(3H)-one core structure with 6,7-dimethoxy-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-4(3H)-quinazolinone. Both compounds possess a three-carbon linker at the 3-position of the quinazolinone ring, highlighting the importance of this structural feature for exploring potential caspase-7 inhibitory activity. []

3-[4-(2-Furoyl)-1-piperazinyl]-6,7-dimethoxy-1-methyl-1H-1,2,4-benzothiadiazine 1-oxide hydrochloride

  • Compound Description: This compound is a (substituted amino)-1,2,4-benzothiadiazine 1-oxide derivative that exhibits potent blood pressure-lowering effects in animal models. It demonstrates comparable potency to the known antihypertensive drug Prazosin. []
  • Relevance: This compound and 6,7-dimethoxy-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-4(3H)-quinazolinone both feature a 6,7-dimethoxy substituted aromatic ring and a piperazine ring. This structural similarity suggests that these compounds might share similar pharmacological profiles or interact with related biological targets. []
Overview

6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one is a synthetic compound classified within the quinazolinone family. Its molecular formula is C18H24N4O4C_{18}H_{24}N_{4}O_{4}, with a molecular weight of approximately 360.4 g/mol. The compound features a quinazolinone core with methoxy groups at the 6 and 7 positions, and a side chain that includes a piperazine moiety linked through an oxopropyl group at the 3 position. This unique structural configuration is significant for its potential biological activities and pharmacological properties, which include anti-inflammatory, analgesic, and antitumor effects.

Synthesis Analysis

The synthesis of 6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one typically involves several methods, predominantly based on condensation reactions. These reactions often involve anthranilic acid derivatives combined with various reagents such as amides or acyl chlorides. The synthesis can be summarized in the following steps:

  1. Formation of the Quinazolinone Core: The initial step involves reacting anthranilic acid derivatives with acyl chlorides to form the quinazolinone framework.
  2. Introduction of Functional Groups: Subsequent reactions introduce methoxy groups at the 6 and 7 positions of the quinazolinone.
  3. Attachment of the Piperazine Moiety: The final step involves linking the piperazine derivative through an oxopropyl group at the 3 position, completing the synthesis of the compound.

These methods highlight the versatility in synthesizing this compound while allowing for variations that can lead to different analogs with potentially enhanced biological activity.

Molecular Structure Analysis

The molecular structure of 6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one is characterized by:

  • Core Structure: A quinazolinone ring system.
  • Substituents: Methoxy groups at positions 6 and 7.
  • Side Chain: A piperazine ring linked via an oxopropyl group at position 3.

Structural Data

  • Molecular Formula: C18H24N4O4C_{18}H_{24}N_{4}O_{4}
  • Molecular Weight: 360.4 g/mol
  • InChI Key: InChI=1S/C18H24N4O4/c1-20-6-8-21(9-7-20)17(23)4-5-22-12-19-14-11-16(26-3)15(25-2)10-13(14)18(22)24/h10-12H,4-9H2,1-3H3.

This structure is crucial for understanding its biological interactions and potential therapeutic applications.

Chemical Reactions Analysis

The chemical reactivity of 6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one can be analyzed through various reactions typical of quinazolinone derivatives:

  1. Nucleophilic Substitution Reactions: The presence of electrophilic sites on the quinazolinone core allows for nucleophilic attack by various reagents, facilitating further functionalization.
  2. Oxidation Reactions: The methoxy groups can undergo oxidation under certain conditions, potentially leading to different derivatives with altered biological properties.
  3. Reactions with Biological Targets: Studies suggest that similar compounds interact with sigma receptors and other neurotransmitter systems, indicating potential pathways for therapeutic action .
Mechanism of Action

The mechanism of action for 6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one is not fully elucidated but is believed to involve interactions with specific biological targets:

  1. Receptor Binding: The compound may interact with sigma receptors, which are implicated in pain modulation and other neurological processes.
  2. Modulation of Neurotransmitter Systems: By affecting neurotransmitter pathways, it may exert analgesic effects similar to other quinazolinone derivatives.
  3. Potential Antitumor Activity: Research indicates that compounds within this class can induce apoptosis in cancer cells through caspase activation pathways .

Understanding these mechanisms is essential for exploring its pharmacological profile and potential side effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Melting Point: Approximately 298°C298\degree C.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may be sensitive to air and moisture:

PropertyValue
Molecular Weight360.4 g/mol
SolubilitySoluble in organic solvents
StabilityAir-sensitive

These properties are relevant for handling and storage in laboratory settings .

Applications

6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one has potential applications in various scientific fields:

  1. Medicinal Chemistry: Due to its structural features and biological activity, it may serve as a lead compound for developing new analgesics or anti-inflammatory agents.
  2. Pharmacological Research: Its interactions with sigma receptors make it a candidate for studies aimed at understanding pain pathways and neuropharmacology.
  3. Antitumor Studies: Given its potential antitumor properties, further research could explore its efficacy against different cancer types .

Properties

Product Name

6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one

IUPAC Name

6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4-one

Molecular Formula

C18H24N4O4

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C18H24N4O4/c1-20-6-8-21(9-7-20)17(23)4-5-22-12-19-14-11-16(26-3)15(25-2)10-13(14)18(22)24/h10-12H,4-9H2,1-3H3

InChI Key

KUSIJWSKIKIHLX-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC

Canonical SMILES

CN1CCN(CC1)C(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.